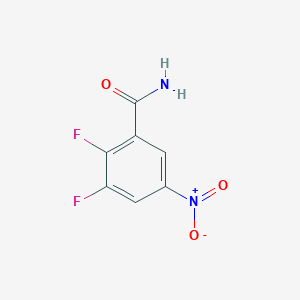

2,3-Difluoro-5-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O3/c8-5-2-3(11(13)14)1-4(6(5)9)7(10)12/h1-2H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAZKPONYLLKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 5 Nitrobenzamide and Its Precursors

Historical Context of Nitroaromatic Synthesis Relevant to Fluorinated Benzamides

The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, with its roots tracing back to the 19th century. The foundational reaction, electrophilic aromatic substitution, allows for the direct introduction of a nitro group (–NO₂) onto an aromatic ring. wikipedia.org Historically, the nitration of benzene (B151609) and other simple aromatic compounds was achieved using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". masterorganicchemistry.comfrontiersin.org The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. masterorganicchemistry.comfrontiersin.org

Early mechanistic studies by chemists like Christopher Ingold were pivotal in elucidating this pathway, now known as the Ingold-Hughes mechanism. masterorganicchemistry.comresearchgate.net This understanding allowed for the predictable synthesis of a vast array of nitroaromatic compounds, which are crucial intermediates in the production of dyes, pharmaceuticals, and explosives. frontiersin.org

The introduction of fluorine atoms to the aromatic ring presented new challenges and opportunities. Fluorine's high electronegativity deactivates the aromatic ring towards electrophilic attack, making nitration more difficult than for simple benzene. However, the fluorine substituents also act as directing groups, influencing the position of the incoming nitro group. The development of more robust nitrating systems and a deeper understanding of substituent effects were necessary to control the regioselectivity of these reactions, paving the way for the synthesis of complex molecules like fluorinated benzamides.

Classical Synthetic Routes to 2,3-Difluoro-5-nitrobenzamide Motifs

The classical approach to synthesizing this compound and related structures is a two-stage process. It begins with the regioselective nitration of a suitable fluorinated precursor, followed by the formation of the amide bond.

Regioselective Nitration of Fluorinated Aromatic Precursors

The key precursor for this compound is 2,3-difluoro-5-nitrobenzoic acid. The synthesis of this intermediate often starts with the nitration of 1,2-difluorobenzene. The two fluorine atoms are ortho, para-directing but also deactivating. The nitration must be carefully controlled to achieve substitution at the desired C5 position, which is para to one fluorine and meta to the other.

Subsequent steps would then involve the introduction of the carboxylic acid group, for example, through lithiation and carboxylation, before proceeding to the amidation step. A more direct route involves the nitration of a pre-existing benzoic acid derivative, such as 2,3-difluorobenzoic acid.

An alternative precursor, 2,3,4-trifluoro-5-nitrobenzoic acid, can be used to synthesize related compounds through nucleophilic substitution of the fluorine at the C4 position with ammonia (B1221849). chemicalbook.com

Amidation Reactions for Benzamide (B126) Bond Formation

Once the precursor 2,3-difluoro-5-nitrobenzoic acid is obtained, the final step is the formation of the amide bond. Several classical methods can achieve this transformation:

Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This acyl chloride is then reacted with ammonia or an amine to form the benzamide. This is a highly effective and widely used method. masterorganicchemistry.com

Coupling Reagents: Direct amidation can be achieved by using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com These reagents activate the carboxylic acid, allowing it to react directly with an amine, forming the amide bond and a urea (B33335) byproduct. masterorganicchemistry.com

These methods are robust and have been the mainstay of amide synthesis for decades, providing reliable pathways to a wide variety of benzamide structures.

Modern Approaches in the Synthesis of this compound

While classical methods are effective, modern synthetic chemistry seeks more efficient, milder, and environmentally benign alternatives. This has led to the development of new catalytic and chemoselective methodologies.

Catalytic Methodologies in Fluorinated Benzamide Synthesis

Direct catalytic amidation, which avoids the need for stoichiometric activating agents, is a significant area of research. catalyticamidation.info The goal is to form the amide bond directly from a carboxylic acid and an amine, with water as the only byproduct. catalyticamidation.info

Various catalysts have been developed for this purpose:

Boric Acid and Borate Esters: These have been shown to be effective catalysts for the direct amidation of carboxylic acids. catalyticamidation.info

Transition Metal Catalysts: Lewis acidic catalysts based on metals like titanium (e.g., TiF₄) and niobium (e.g., Nb₂O₅) can activate the carboxylic acid, facilitating the nucleophilic attack of the amine. researchgate.netresearchgate.net Zirconium-based catalysts have also been explored. researchgate.net

Iridium-catalyzed C-H Amidation: This advanced method involves the direct functionalization of a C-H bond on the aromatic ring to form a C-N bond, which could provide alternative synthetic routes to complex benzamides. nih.govibs.re.kr

These catalytic methods often offer advantages in terms of atom economy and reduced waste generation compared to classical approaches.

Chemo- and Stereoselective Synthetic Pathways

Chemoselectivity is crucial when dealing with polyfunctional molecules like this compound and its precursors. For instance, in a molecule with multiple reactive sites, a reaction must be directed to the desired functional group without affecting others.

Modern synthetic methods offer high degrees of chemoselectivity. For example, specific catalytic systems can promote amidation in the presence of other sensitive functional groups. One novel method uses potassium acyltrifluoroborates (KATs) and a simple chlorinating agent to achieve chemoselective acylation of primary amines, even in the presence of typically reactive groups like alcohols and secondary amines. organic-chemistry.org Another approach involves the reaction of esters with sodium amidoboranes, which provides a rapid and chemoselective route to amides at room temperature without the need for catalysts. nih.gov

While this compound itself is not chiral, the principles of stereoselective synthesis are paramount in modern drug discovery and materials science. Should this chemical motif be incorporated into a larger, chiral molecule, enantioselective catalysts would be employed to control the three-dimensional arrangement of atoms, ensuring the formation of the correct stereoisomer.

Late-Stage Functionalization for Derivatization

The benzamide's aromatic ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. This electronic arrangement makes the ring highly susceptible to attack by nucleophiles. The fluorine atoms, particularly the one at the C-3 position which is para to the activating nitro group, are excellent leaving groups in SNAr reactions. masterorganicchemistry.comchemistrysteps.com This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, enabling the introduction of new functional groups and the creation of a library of derivatives.

Another key functional handle for derivatization is the nitro group itself. The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis. This conversion transforms the electron-withdrawing nature of the substituent to an electron-donating one, fundamentally altering the molecule's reactivity and providing a new site for a vast array of chemical modifications, such as acylation, alkylation, or diazotization followed by substitution. A patent for the synthesis of related benzimidazole (B57391) compounds demonstrates a similar strategy, where a precursor, 2,3,4-trifluoro-5-nitrobenzoic acid, is first aminated via SNAr and the resulting product is carried forward. google.com

The potential for these transformations is summarized in the table below.

| Functionalization Strategy | Reactive Site | Reagents/Conditions | Potential Product Class |

| Nucleophilic Aromatic Substitution (SNAr) | C-F bonds (esp. C3) | Amines, Alkoxides, Thiolates (e.g., R-NH₂, R-O⁻, R-S⁻) | Substituted aminobenzamides, alkoxybenzamides, thiobenzamides |

| Nitro Group Reduction | -NO₂ group | Metal catalysts (e.g., Pd/C, PtO₂) with H₂, or reducing agents like SnCl₂/HCl | 5-Amino-2,3-difluorobenzamide |

Sustainable and Green Chemistry Principles in Benzamide Synthesis

The synthesis of this compound and its precursors can be analyzed through the lens of green chemistry, which seeks to minimize environmental impact through principles like waste reduction, use of safer reagents, and energy efficiency. Key areas for applying these principles are the nitration of the aromatic precursor and the final amidation step.

Nitration: The conventional method for nitration involves the use of a hazardous mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), which generates significant acidic waste. orgchemres.org Modern, greener alternatives focus on improving regioselectivity and reducing waste. orgchemres.org One advanced approach is the use of dinitrogen pentoxide (N₂O₅) as a potent and eco-friendly nitrating agent. nih.gov Performing this reaction in a recyclable medium, such as liquefied 1,1,1,2-tetrafluoroethane (B8821072) (a non-hazardous Freon), allows for mild reaction conditions, high yields, and easy recovery of the solvent, aligning with green chemistry goals. nih.gov Another sustainable strategy involves using safer nitrating salts, like calcium nitrate, often in conjunction with microwave irradiation to reduce reaction times and energy consumption. gordon.edu

Amidation: The conversion of the precursor, 2,3-Difluoro-5-nitrobenzoic acid, to the final benzamide product traditionally involves activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with ammonia. This two-step process often uses stoichiometric amounts of hazardous reagents (like thionyl chloride) and generates significant waste. Green chemistry principles favor direct amidation methods that avoid pre-activation. Catalytic methods that can directly couple a carboxylic acid with an amine source under milder conditions are increasingly being developed to enhance the atom economy and reduce the environmental footprint of amide synthesis.

| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Green Chemistry Principle(s) Addressed |

| Nitration | Mixed Acid (HNO₃/H₂SO₄) | Dinitrogen pentoxide (N₂O₅) in recyclable solvent; Metal nitrates with microwave heating | Use of safer reagents, waste prevention, energy efficiency |

| Amidation | Acid chloride formation followed by amination | Direct catalytic amidation | Atom economy, waste prevention |

Role of this compound as a Strategic Synthetic Intermediate

This compound serves as a valuable building block in the synthesis of more complex and functionally rich molecules, including specialized organic compounds and important heterocyclic scaffolds.

Precursor in the Synthesis of Advanced Organic Molecules

The specific substitution pattern of this compound makes it a tailored starting material for targets where this motif is required. A notable example is found in a Chinese patent detailing the synthesis of novel cyclopropylamide compounds designed for use as parasiticides in aquaculture. In this synthetic route, this compound is reacted with a cyclopropylamine (B47189) derivative, demonstrating its direct application as a key intermediate in the creation of specialized, high-value agrochemical-like molecules.

Building Block for Heterocyclic Systems and Complex Scaffolds

The "2,3-difluoro-5-nitro" aromatic core is a key precursor for the construction of benzimidazole-based heterocyclic systems. Benzimidazoles are a prominent class of compounds in medicinal chemistry, found in numerous approved drugs. nih.govsemanticscholar.org A patented process for preparing benzimidazole compounds illustrates the utility of this scaffold. google.com The general strategy involves the reduction of the nitro group of a 2,3-difluoro-5-nitroaryl precursor to an aniline (B41778) derivative. This intermediate, containing ortho-disposed amino and fluoro groups, is primed for cyclization. For example, condensation with various reagents can lead to the formation of the imidazole (B134444) ring fused to the benzene core. The fluorine atom can then act as a handle for further modification or be retained in the final structure. The synthesis of 2-substituted-5-nitro benzimidazole derivatives often starts from 4-nitro-1,2-phenylenediamine, highlighting the importance of the ortho-amino-nitro-aromatic pattern, which is readily accessible from this compound via nitro group reduction and subsequent SNAr. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2,3 Difluoro 5 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR Chemical Shift Analysis and Proton Coupling Patterns

For 2,3-Difluoro-5-nitrobenzamide, one would expect the ¹H NMR spectrum to show distinct signals for the two aromatic protons and the two amide protons. The aromatic protons would appear as complex multiplets due to coupling to each other (meta-coupling) and to the neighboring fluorine atoms (H-F coupling). The amide protons might appear as two broad singlets, depending on the solvent and temperature, due to restricted rotation around the C-N bond.

The ¹³C NMR spectrum would be expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached functional groups, with the carbonyl carbon appearing furthest downfield. The aromatic carbon signals would exhibit splitting due to C-F coupling, providing valuable structural information. However, specific, experimentally-derived chemical shift values and coupling constants for this compound are not available in published literature.

¹⁹F NMR for Elucidating Fluorine Substituent Effects and Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, two distinct signals would be anticipated for the fluorine atoms at the C-2 and C-3 positions, as they are in different chemical environments. These signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with adjacent aromatic protons (H-F coupling). The precise chemical shifts would provide insight into the electronic effects of the nitro and benzamide (B126) groups on the fluorine atoms. Unfortunately, no experimental ¹⁹F NMR data for this specific compound could be located.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning ¹H and ¹³C signals and mapping the connectivity within a molecule. These techniques would be instrumental in confirming the structure of this compound. A search for 2D NMR studies of this compound yielded no results, precluding a detailed discussion of its specific correlations.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations would include N-H stretching bands for the amide group (typically around 3400-3200 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1680-1650 cm⁻¹), asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and C-F stretching vibrations (around 1300-1100 cm⁻¹). No experimentally recorded FT-IR spectrum is available to confirm these assignments.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing symmetric vibrations and vibrations of the aromatic ring. The symmetric stretching of the nitro group is typically a strong band in the Raman spectrum. However, as with the other techniques, no published Raman spectroscopic data for this compound could be found.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Molecular Ion Confirmation and Interpretation of Fragmentation Pathways

In a typical mass spectrometry experiment of an organic molecule like this compound, the molecule would first be ionized. The resulting molecular ion's mass would confirm the compound's molecular weight. The energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected. These could involve the loss of the amide group (-CONH2), the nitro group (-NO2), or fluorine atoms. The analysis of the mass differences between the fragment ions and the molecular ion would allow for the elucidation of these fragmentation pathways, providing valuable structural information. However, specific fragmentation data for this compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the ion.

For this compound (C₇H₄F₂N₂O₃), the theoretical exact mass can be calculated. An HRMS experiment would aim to measure this exact mass, which would provide strong evidence for the compound's elemental formula and confirm its identity. No published HRMS data for this compound could be located.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The technique relies on the diffraction of an X-ray beam by the regular arrangement of atoms within the crystal, producing a unique diffraction pattern from which the three-dimensional structure can be determined.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. The analysis of the diffraction data would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would reveal the exact geometry of the benzene (B151609) ring, the amide group, and the nitro group, as well as the conformation of the molecule in the solid state.

Analysis of Hydrogen Bonding and Non-Covalent Intermolecular Interactions in the Crystal Lattice

The crystal structure would also reveal the nature of intermolecular interactions. For this compound, the amide group can participate in hydrogen bonding (N-H···O). Other non-covalent interactions, such as dipole-dipole interactions involving the nitro and fluoro groups, and potential π-π stacking of the benzene rings, would also be identified. These interactions are crucial in determining how the molecules pack together in the crystal.

Crystal Packing and Supramolecular Assembly

Unfortunately, no crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases.

Inability to Generate Article on "this compound" Due to Lack of Specific Data

Despite a comprehensive search for detailed research findings on the chromatographic methods for the chemical compound "this compound," no specific High-Performance Liquid Chromatography (HPLC) data is publicly available to construct the requested article.

The user's instructions mandated a thorough and scientifically accurate article focusing solely on "this compound," structured around a specific outline that included a detailed section on HPLC for purity assessment and identity confirmation, complete with data tables.

Initial and subsequent targeted searches were performed to locate synthesis papers, analytical method validations, or characterization studies that would include specific HPLC parameters for this compound. The searches included terms such as "High-Performance Liquid Chromatography of this compound," "HPLC analysis of this compound," "this compound synthesis HPLC purity," and "analytical methods for this compound."

While the search results provided general information on HPLC techniques and methodologies for structurally related compounds—such as other fluorinated nitroaromatics—they did not yield any specific methods or data sets for this compound itself. The strict adherence to the provided outline and the requirement for "Detailed research findings" and "Data tables" for this specific compound cannot be met without access to such information.

Creating a hypothetical HPLC method or extrapolating from related compounds would not meet the standard of being "scientifically accurate" and based on "diverse sources," as it would be speculative. Given the constraints and the lack of available data in the public domain through the conducted searches, it is not possible to generate the requested article section without fabricating information. Therefore, the article cannot be produced at this time.

Computational and Theoretical Chemistry Studies of 2,3 Difluoro 5 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2,3-Difluoro-5-nitrobenzamide, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms (optimized geometry). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The theoretical vibrational modes can be compared with experimental data if available.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C1 | C2 | - | 1.40 Å |

| Bond Length | C-N (nitro) | - | - | 1.48 Å |

| Bond Length | C-C (amide) | - | - | 1.51 Å |

| Bond Angle | F-C2 | C1 | - | 119.5° |

| Dihedral Angle | C2-C1-C6-N | - | - | 180.0° |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of these orbitals and the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) are important descriptors. A small energy gap suggests high chemical reactivity and lower kinetic stability. For this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 5.4 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive behavior of a molecule. The MEP map uses a color scale to denote different potential regions:

Red: Electron-rich regions, indicating sites susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the nitro and amide groups.

Blue: Electron-deficient regions, indicating sites for nucleophilic attack. These would be expected near the hydrogen atoms of the amide group.

Green: Neutral regions.

This map provides a clear, intuitive picture of the charge distribution and is used to understand intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, particularly concerning the rotation of the amide and nitro groups, MD simulations can explore its conformational landscape.

By simulating the molecule in a solvent (like water or DMSO) at a given temperature, researchers can identify the most stable conformations and the energy barriers between them. This provides a dynamic understanding of the molecule's behavior in a more realistic environment, which is crucial for predicting its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR studies are computational techniques that aim to build predictive models for the biological activity or toxicity of chemical compounds based on their molecular structures.

Development of Predictive Models for Biological and Toxicological Endpoints

To develop a QSAR or QSTR model for this compound, it would first be necessary to have a dataset of structurally similar compounds with experimentally determined biological activity or toxicity data. A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the dataset, including the target molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a mathematical model that correlates these descriptors with the observed activity or toxicity. Such a model could then be used to predict the properties of this compound. Without such a dedicated study, no specific predictive data for this compound exists.

Selection and Validation of Molecular Descriptors

In the computational analysis of this compound, molecular descriptors are crucial for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These numerical values represent the physicochemical and structural properties of the molecule. nih.govdeeporigin.com

The selection of molecular descriptors for this compound would involve calculating a wide array of descriptors from its 2D and 3D structures. These can be categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond counts.

2D Descriptors: These are derived from the connectivity of the molecule and include topological indices (e.g., Randić index, Balaban index), electrotopological state (E-state) indices, and counts of specific functional groups.

3D Descriptors: These are calculated from the three-dimensional coordinates of the atoms and include descriptors of molecular shape, volume, and surface area (e.g., solvent-accessible surface area, polar surface area).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include properties like HOMO-LUMO energies, dipole moment, and partial charges on atoms.

Validation of Descriptors:

Once a pool of descriptors is calculated, a validation process is essential to select the most relevant and non-redundant ones for a specific model. This typically involves:

Correlation Analysis: A correlation matrix is generated to identify and remove highly correlated descriptors, as they provide redundant information.

Principal Component Analysis (PCA): This statistical technique can be used to reduce the dimensionality of the descriptor dataset while retaining the most important information.

Genetic Algorithms or Stepwise Regression: These methods can be employed to select a subset of descriptors that result in the most predictive QSAR or QSPR model.

An illustrative table of selected molecular descriptors for this compound is presented below. Please note that these values are hypothetical and for demonstration purposes.

| Descriptor Category | Descriptor Name | Illustrative Value |

| 1D | Molecular Weight | 202.12 g/mol |

| 2D | Topological Polar Surface Area (TPSA) | 89.9 Ų |

| 3D | Solvent-Accessible Surface Area (SASA) | ~250 Ų |

| Quantum Chemical | Dipole Moment | ~4.5 D |

| Quantum Chemical | HOMO Energy | -8.2 eV |

| Quantum Chemical | LUMO Energy | -2.5 eV |

Molecular Docking and Scoring Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govijcap.in This method is instrumental in drug discovery for predicting binding affinity and understanding the interactions at a molecular level.

For this compound, a molecular docking study would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation using computational chemistry software.

Selection and Preparation of the Receptor: A biologically relevant protein target would be chosen. The 3D structure of the protein, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Docking Simulation: A docking algorithm would be used to systematically sample different conformations, positions, and orientations of the ligand within the active site of the receptor.

Scoring and Ranking: A scoring function would then be applied to estimate the binding affinity for each pose, and the poses would be ranked accordingly. The result is a predicted binding mode and a corresponding binding energy (or score).

The predicted binding affinity is often expressed as a negative value, with a more negative value indicating a stronger predicted interaction.

Post-docking analysis is crucial for understanding the nature of the interactions between this compound and the amino acid residues in the receptor's binding site. This analysis would identify key interactions such as:

Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitro group can also act as a hydrogen bond acceptor.

Halogen Bonds: The fluorine atoms can participate in halogen bonding with electron-donating atoms in the protein.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues.

A hypothetical summary of interactions for this compound with a generic protein active site is shown in the table below.

| Interaction Type | Interacting Group on Ligand | Interacting Amino Acid Residue (Example) | Distance (Å) |

| Hydrogen Bond | Amide N-H | Aspartic Acid (ASP) | 2.1 |

| Hydrogen Bond | Nitro O | Arginine (ARG) | 2.5 |

| Halogen Bond | Fluorine | Serine (SER) Oxygen | 3.0 |

| π-π Stacking | Benzene (B151609) Ring | Phenylalanine (PHE) | 3.8 |

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. scirp.orgnih.govscirp.org It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors.

For this compound, this analysis would begin with its crystal structure data. The Hirshfeld surface is generated based on the electron distribution of the molecule. The surface can be mapped with various properties, most commonly d_norm, which indicates the normalized contact distance. Red spots on the d_norm surface highlight close intermolecular contacts.

Fingerprint Plots:

For this compound, the fingerprint plot would likely reveal significant contributions from:

H···H contacts: Typically the most abundant type of contact.

O···H/H···O contacts: Representing hydrogen bonding involving the amide and nitro groups.

F···H/H···F contacts: Indicating interactions involving the fluorine atoms.

C···H/H···C contacts: Arising from interactions with the aromatic ring.

The following table provides a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts for this compound, as would be determined from Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45% |

| O···H/H···O | 25% |

| F···H/H···F | 15% |

| C···H/H···C | 10% |

| Others | 5% |

Reaction Mechanisms and Reactivity of 2,3 Difluoro 5 Nitrobenzamide

Reduction Chemistry of the Nitro Group

The nitro group of 2,3-Difluoro-5-nitrobenzamide is susceptible to reduction under various conditions, offering a synthetic handle to introduce an amino group, which is a valuable precursor for further functionalization.

The chemo-selective reduction of the nitro group in the presence of other reducible functionalities, such as the amide and the carbon-fluorine bonds, is a crucial transformation. A variety of reagents can achieve this selectively. Common methods include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation. The choice of reducing agent is critical to avoid the reduction of the amide group or hydrodefluorination. For instance, harsher reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitro and the amide groups. libretexts.org

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Fe / NH₄Cl or HCl | Aqueous ethanol, reflux | High for nitro group over amide and C-F bonds. |

| SnCl₂·2H₂O | Ethanol, reflux | Good for selective nitro reduction. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild and selective for nitro group reduction. |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni | Can be highly selective under controlled conditions. |

The product of this chemo-selective reduction is 5-amino-2,3-difluorobenzamide, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Catalytic hydrogenation is a widely used and often very clean method for the reduction of nitro groups. tcichemicals.com This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), and Raney nickel. tcichemicals.com The reaction conditions, such as hydrogen pressure, temperature, solvent, and catalyst choice, can be optimized to ensure the selective reduction of the nitro group without affecting the fluorine substituents or the amide functionality. For instance, palladium-based catalysts are generally effective and selective for nitro group reduction. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate at room temperature and moderate hydrogen pressures.

Oxidation Chemistry of Aromatic and Amide Moieties

The oxidation of this compound is less commonly explored compared to its reduction and substitution reactions. The aromatic ring is highly electron-deficient due to the presence of the fluorine and nitro groups, which generally makes it resistant to electrophilic attack and oxidative degradation under standard conditions. The oxidation state of fluorine is consistently -1 in its compounds. youtube.com

The primary amide group, however, can potentially undergo oxidation, although it is a relatively stable functional group. researchgate.net Strong oxidizing agents could potentially lead to the degradation of the molecule. The direct oxidation of a primary amide to other functionalities without cleavage of the C-N bond is challenging. Under specific and harsh oxidative conditions, it is conceivable that the amide could be hydrolyzed to a carboxylic acid, though this is more typically achieved through hydrolysis. wikipedia.org There is a lack of specific literature detailing the controlled oxidation of the amide or the aromatic ring of this compound. Any potential oxidation would have to contend with the already electron-poor nature of the aromatic system.

Amide Bond Hydrolysis and Stability Profiling

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2,3-difluoro-5-nitrobenzoic acid and ammonia (B1221849). The stability of the amide bond is influenced by the electronic effects of the substituents on the aromatic ring.

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ammonia yield the corresponding carboxylic acid. In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release ammonia and the carboxylate anion.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Conditions | Products |

| This compound | Acidic (e.g., H₂SO₄, HCl) or Basic (e.g., NaOH, KOH) | 2,3-Difluoro-5-nitrobenzoic acid and Ammonia |

The stability of this compound will be dependent on the pH and temperature of its environment. It is expected to be relatively stable under neutral conditions at ambient temperature. However, at elevated temperatures and in strongly acidic or basic solutions, the rate of hydrolysis would increase significantly.

Medicinal Chemistry and Biological Activity of 2,3 Difluoro 5 Nitrobenzamide Derivatives

Pharmacological Potential and Therapeutic Applications

Role as a Pharmaceutical Intermediate for Specific Drug Candidates

Derivatives of 2,3-Difluoro-5-nitrobenzamide serve as crucial building blocks in the synthesis of complex pharmaceutical agents. A notable example is the synthesis of Binimetinib, a potent and selective inhibitor of MEK1/2 enzymes, which are key components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer.

While direct synthesis pathways starting from this compound are not extensively documented in publicly available literature, closely related analogs are pivotal in the synthesis of Binimetinib. For instance, a patented synthesis method for Binimetinib utilizes N-(2-tert-butoxy ethyoxyl)-2,3,4-trifluoro-5-nitrobenzamide as a key starting material google.com. This compound undergoes a series of reactions, including ammonolysis, to introduce the necessary functional groups that ultimately form the benzimidazole (B57391) core of Binimetinib.

Another patented process highlights the use of 4-amino-2,3-difluoro-5-nitrobenzoic acid, the carboxylic acid precursor to this compound, in the preparation of Binimetinib google.com. In this multi-step synthesis, the amino group is introduced, and the nitro group is subsequently reduced to an amine, which is essential for the formation of the benzimidazole ring structure of the final drug molecule. These examples underscore the importance of the 2,3-difluoro-5-nitro-substituted benzene (B151609) ring as a key pharmacophore for this class of kinase inhibitors.

The strategic placement of fluorine atoms on the benzamide (B126) ring is known to enhance the metabolic stability and binding affinity of drug candidates nih.govresearchgate.net. The electron-withdrawing nature of the fluorine atoms and the nitro group can also influence the reactivity of the molecule, making it a versatile intermediate for various coupling and cyclization reactions essential for building the complex architecture of modern pharmaceuticals.

Table 1: Role of this compound Analogs as Pharmaceutical Intermediates

| Drug Candidate | Intermediate Used | Therapeutic Target | Reference |

| Binimetinib | N-(2-tert-butoxy ethyoxyl)-2,3,4-trifluoro-5-nitrobenzamide | MEK1/2 | google.com |

| Binimetinib | 4-amino-2,3-difluoro-5-nitrobenzoic acid | MEK1/2 | google.com |

Development of Prodrug Strategies and Targeted Delivery Systems

To improve the pharmacokinetic properties and reduce off-target toxicity, prodrug and targeted delivery strategies can be employed.

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. For a compound like this compound, if it were developed into a therapeutic agent, its amide or nitro group could be chemically modified to create a prodrug. For example, the amide nitrogen could be acylated to improve membrane permeability, with the acyl group being cleaved by esterases in the body to release the active compound.

Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects nih.gov. Nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, can be used to encapsulate drugs and target them to specific tissues or cells . For instance, if a derivative of this compound were developed as an anticancer agent, it could be loaded into nanoparticles decorated with ligands that bind to receptors overexpressed on cancer cells. This would lead to a higher concentration of the drug at the tumor site.

Stimuli-responsive drug delivery systems, which release their payload in response to specific triggers like pH or enzymes prevalent in the tumor microenvironment, represent another advanced strategy for targeted delivery . While no specific prodrugs or targeted delivery systems for this compound have been reported, these established principles of medicinal chemistry and pharmaceutical sciences provide a framework for its potential future development.

Toxicological and Environmental Considerations of Fluorinated Nitrobenzamides

In Vitro Toxicity Assessments

In vitro studies are crucial for elucidating the potential toxicity of chemical compounds at the cellular level. These assessments for fluorinated nitrobenzamides focus on cytotoxicity, genotoxicity, and mutagenicity.

Interactive Data Table: Cytotoxicity of Related Nitroaromatic Compounds

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-Alkyl Nitrobenzamides | Human Macrophages | Cytotoxicity assessed as part of drug development. | nih.gov |

| Nitroaromatic Compounds | Chinese Hamster V79 Cells | Cytotoxicity increases with electron affinity under hypoxic conditions. | nih.gov |

It is important to note that these findings are for structurally related compounds and may not be directly extrapolated to 2,3-Difluoro-5-nitrobenzamide.

The genotoxic and mutagenic potential of nitroaromatic compounds is a significant area of toxicological research. The presence of a nitro group can contribute to these effects. nih.gov Studies on nitroimidazoles have shown that the position of the nitro group and the presence of other substituents, including fluorine, can influence their genotoxic activity. nih.gov For example, some fluorinated nitroimidazoles exhibited higher genotoxicity in a comet assay. nih.gov

The mutagenicity of nitroaromatic compounds is also well-documented, with many of these compounds showing positive results in the Ames test, a bacterial reverse mutation assay. nih.gov The structural features of the molecule, such as the position of the nitro group, can influence its mutagenic potential. nih.gov

Interactive Data Table: Genotoxicity and Mutagenicity of Related Nitroaromatic Compounds

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Fluorinated Nitroimidazoles | Comet Assay | Some fluorinated compounds showed higher genotoxicity. | nih.gov |

| Nitroimidazoles | Ames Assay | Mutagenicity was influenced by the position of the nitro group and other substituents. | nih.gov |

Specific genotoxicity and mutagenicity data for this compound are not currently available.

In Vivo Toxicity Studies and Hazard Identification

In vivo studies are essential for understanding the systemic effects of chemical compounds in a whole organism.

There is a lack of publicly available data on the acute and chronic toxicity profiles of this compound. General information on related compounds indicates that difluoramino compounds can be toxic enough to require special handling, particularly concerning vapor inhalation. dtic.mil The toxicity of nitroaromatic compounds is a broad area of study, with effects varying significantly based on the specific structure of the compound. nih.gov

Environmental Fate and Degradation Pathways

The environmental fate of fluorinated nitrobenzamides is determined by their susceptibility to biodegradation and abiotic transformation processes.

The biodegradation of nitroaromatic compounds is a complex process. The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation. nih.gov However, various microorganisms have evolved pathways to degrade or transform them. nih.govnih.gov Anaerobic bacteria can reduce the nitro group to the corresponding amines, while some fungi are capable of mineralizing certain nitroaromatic compounds. nih.gov

The presence of fluorine atoms can further influence the biodegradability of aromatic compounds. While some fluorinated aromatic compounds can be degraded under specific conditions, such as anaerobic denitrification, others are more recalcitrant. researchgate.net The carbon-fluorine bond is strong, which can make these compounds persistent in the environment. ucd.ie

Abiotic transformation processes can also contribute to the degradation of nitroaromatic compounds in the environment. cswab.org These processes can include reactions with other chemical species present in soil and water.

Currently, specific studies on the biodegradation and abiotic transformation of this compound are not available in the reviewed literature.

Environmental Persistence and Bioaccumulation Potential of this compound

The persistence of organic molecules in the environment is largely determined by their resistance to degradation through biotic (biodegradation) and abiotic (e.g., hydrolysis, photodegradation) pathways. The structure of this compound, featuring a benzene (B151609) ring substituted with two fluorine atoms, a nitro group, and an amide group, suggests a degree of recalcitrance. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering fluorinated compounds generally resistant to enzymatic and chemical attack. Similarly, the nitroaromatic structure contributes to the persistence of many such compounds in the environment.

Biodegradation: The microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. However, the presence of electron-withdrawing groups like the nitro group and fluorine atoms can make the aromatic ring less susceptible to oxidative cleavage by microbial dioxygenase enzymes. Under anaerobic conditions, the nitro group can be reduced to an amino group, a critical first step in the biodegradation of some nitroaromatics. For instance, 3-Nitro-1,2,4-triazol-5-one (NTO) can be microbially reduced to 3-amino-1,2,4-triazol-5-one (ATO) under anaerobic conditions when an electron donor is present. nih.gov

Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis, breaking the molecule into 2,3-difluoro-5-nitrobenzoic acid and ammonia (B1221849). The rate of hydrolysis is dependent on pH and temperature. Studies on other N-nitrobenzamides have shown that they can undergo hydrolysis in aqueous solutions, with the reaction mechanism being influenced by the acidity of the medium. rsc.org

Photodegradation: Aromatic compounds can undergo photodegradation when exposed to sunlight. The nitro group can absorb ultraviolet radiation, which may lead to the transformation of the molecule. For example, studies on p-nitrobenzoic acid have demonstrated its photodegradation in the presence of a photocatalyst like titanium dioxide (TiO2) under UV irradiation. mdpi.com The presence of fluorine atoms may influence the rate and pathway of photodegradation.

Bioaccumulation Potential: The tendency of a chemical to accumulate in an organism is often estimated by its octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). A high log Kow value (generally > 3) suggests a greater potential for bioaccumulation in the fatty tissues of organisms. While an experimentally determined log Kow for this compound is not available, it can be estimated using computational models. Given its aromatic structure and the presence of lipophilic fluorine atoms, it is plausible that this compound has a moderate to high bioaccumulation potential.

Soil Sorption: The mobility of this compound in the terrestrial environment will be influenced by its sorption to soil particles. The extent of sorption is dependent on soil properties such as organic matter content, clay content, and pH, as well as the chemical's properties. The organic carbon-normalized soil sorption coefficient (Koc) is a key parameter in this regard. Compounds with high Koc values are less mobile and more likely to be retained in the soil. The sorption of similar compounds, like phenoxy herbicides, has been shown to be influenced by soil organic matter and iron oxides. researchgate.net

Interactive Data Table: Estimated Environmental Fate Parameters for this compound

| Parameter | Estimated Value/Potential | Influencing Factors | Basis for Estimation |

| Biodegradation | Low to moderate | Presence of anaerobic conditions, availability of suitable microbial populations and electron donors. | General resistance of fluorinated and nitroaromatic compounds to microbial degradation. nih.gov |

| Hydrolysis | Potential for slow hydrolysis | pH, temperature. | Susceptibility of the amide bond to hydrolysis, as seen in other N-nitrobenzamides. rsc.org |

| Photodegradation | Potential for degradation | Wavelength and intensity of light, presence of photosensitizers. | UV absorption by the nitroaromatic structure. mdpi.com |

| Bioaccumulation (log Kow) | Moderate to high | Lipophilicity conferred by the aromatic ring and fluorine atoms. | Structure-activity relationships with other fluorinated aromatic compounds. |

| Soil Sorption (Koc) | Moderate to high | Soil organic matter and clay content. | Affinity of aromatic compounds for organic matter. researchgate.net |

Risk Assessment and Safe Handling Protocols in Laboratory and Industrial Settings

A thorough risk assessment and the implementation of stringent safe handling protocols are imperative when working with this compound, particularly given the potential hazards associated with nitroaromatic and fluorinated compounds. While specific toxicological data for this compound are scarce, a conservative approach based on the known hazards of similar chemicals is warranted.

Hazard Identification: Based on the safety data for structurally related compounds such as 2,4-Difluoro-5-nitrobenzaldehyde and other nitrobenzamides, the primary hazards of this compound are likely to include:

Acute Toxicity (Oral): Harmful if swallowed. apolloscientific.co.uk

Skin Irritation/Corrosion: Causes skin irritation. apolloscientific.co.uktcichemicals.com

Serious Eye Damage/Irritation: Causes serious eye irritation. apolloscientific.co.uktcichemicals.com

Respiratory Irritation: May cause respiratory irritation. apolloscientific.co.uk

Exposure Controls and Personal Protective Equipment (PPE): To minimize exposure, work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. apolloscientific.co.uk Appropriate personal protective equipment must be worn at all times.

Interactive Data Table: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Specification | Rationale |

| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filter. | To prevent inhalation of dusts, vapors, or aerosols. May cause respiratory irritation. apolloscientific.co.uk |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation. apolloscientific.co.uktcichemicals.com |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from irritation or serious damage. apolloscientific.co.uktcichemicals.com |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Chemical-resistant apron or coveralls for larger quantities. | To minimize skin exposure. apolloscientific.co.uk |

Safe Handling and Storage:

Avoid all personal contact, including inhalation of dust or vapors. apolloscientific.co.uk

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed. apolloscientific.co.uk

Wash hands and any exposed skin thoroughly after handling. apolloscientific.co.uktcichemicals.com

Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. tcichemicals.com

Spill and Waste Disposal:

In the event of a spill, clear the area of personnel and move upwind. apolloscientific.co.uk

Clean up spills immediately, avoiding the generation of dust. Use an inert absorbent material like sand or vermiculite (B1170534) for containment. apolloscientific.co.uk

Collect spilled material into a suitable, labeled container for disposal. apolloscientific.co.uk

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. This compound may be classified as hazardous waste and should be disposed of at an authorized hazardous or special waste collection point. apolloscientific.co.ukthermofisher.com

First Aid Measures:

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist. apolloscientific.co.uk

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice. apolloscientific.co.uktcichemicals.com

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. apolloscientific.co.uktcichemicals.com

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell. apolloscientific.co.uk

Due to the limited specific data for this compound, all handling and experimental procedures should be conducted with the assumption that the compound is hazardous. A comprehensive, substance-specific risk assessment should be performed before any new work with this chemical is undertaken.

Future Perspectives and Research Directions

Advancements in Asymmetric and Atom-Economical Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and potential commercialization of 2,3-Difluoro-5-nitrobenzamide. Future research will likely focus on asymmetric and atom-economical approaches to its synthesis.

Asymmetric Synthesis: Chiral derivatives of fluorinated benzamides could exhibit enhanced biological activity and reduced off-target effects. chiralpedia.commdpi.com Recent advancements in catalytic asymmetric synthesis, including the use of chiral catalysts in reactions like hydrogenation and cyclopropanation, offer promising avenues for producing enantiomerically pure forms of substituted benzamides. chiralpedia.commdpi.comnih.govfrontiersin.orgbeilstein-journals.org The development of novel chiral ligands and organocatalysts will be instrumental in achieving high enantioselectivity in the synthesis of complex fluorinated molecules. chiralpedia.combeilstein-journals.org

| Synthetic Approach | Key Advantages | Potential Application to this compound |

| Asymmetric Catalysis | Production of enantiomerically pure compounds, potentially leading to improved efficacy and safety. chiralpedia.commdpi.com | Synthesis of chiral analogs of this compound to explore stereospecific biological activities. |

| Atom-Economical Reactions | Reduced waste generation, increased efficiency, and alignment with green chemistry principles. rsc.orgrsc.org | Development of sustainable and cost-effective manufacturing processes for this compound. |

| Mechanochemical Synthesis | Elimination or reduction of solvents, faster reaction times, and ambient reaction conditions. rsc.orgrsc.org | A more environmentally friendly production method for this compound and its derivatives. |

Exploration of Novel Therapeutic Indications and Biological Applications

The unique electronic properties conferred by the fluorine and nitro substituents suggest that this compound could have a wide range of biological activities. nih.govmdpi.comresearchgate.net

The nitro group is a well-known pharmacophore present in numerous antimicrobial, antiparasitic, and anticancer agents. nih.govmdpi.com Nitro-containing compounds often exert their effects through redox reactions within cells, leading to cytotoxicity in microorganisms and cancer cells. researchgate.net The presence of the nitro group in this compound makes it a candidate for investigation as an antimicrobial or anticancer agent. nih.govnih.gov For instance, certain N-alkyl nitrobenzamides have shown promising antitubercular activities by targeting essential enzymes in Mycobacterium tuberculosis. nih.gov

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The difluoro substitution pattern in this compound could therefore improve its pharmacokinetic profile and therapeutic potential. nih.gov Research into fluorinated benzamide (B126) derivatives has revealed their potential as binders for proteins like cereblon, which is a target in proteolysis-targeting chimera (PROTAC) design. nih.gov

Future research should involve broad biological screening of this compound against a diverse panel of targets, including bacterial and fungal strains, various cancer cell lines, and specific enzymes implicated in disease.

| Potential Therapeutic Area | Rationale |

| Antimicrobial | The nitro group is a known antibacterial and antiparasitic pharmacophore. nih.gov |

| Anticancer | Nitro compounds can induce cytotoxicity in cancer cells. nih.govresearchgate.net |

| Antitubercular | Substituted nitrobenzamides have shown activity against Mycobacterium tuberculosis. nih.gov |

| Targeted Protein Degradation | Fluorinated benzamides can act as ligands for E3 ligases like cereblon. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Fluorinated Benzamides

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic effects of novel compounds. nih.govharvard.edu This can help in prioritizing the synthesis and testing of the most promising derivatives of this compound. Machine learning models, such as graph neural networks, can predict molecular properties and identify potential drug candidates from vast virtual libraries. astrazeneca.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. harvard.edu By inputting specific parameters, such as the desired target affinity and pharmacokinetic profile, these models can generate novel fluorinated benzamide structures that have a high probability of being active.

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling | Using algorithms to forecast the biological activity and properties of new compounds. nih.govastrazeneca.com | Rapidly screen virtual libraries of derivatives to identify high-potential candidates for synthesis. |

| Generative Design | Employing AI to create novel molecular structures with desired characteristics. harvard.edu | Design new fluorinated benzamides with improved efficacy and safety profiles. |

| Synthesis Planning | Utilizing machine learning to devise optimal and sustainable synthetic pathways. feedtheai.com | Accelerate the development of efficient and green manufacturing processes. |

Sustainable and Green Chemistry Initiatives in the Production and Use of this compound

The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to minimize the environmental footprint of drug manufacturing. dovepress.comresearchgate.nettandfonline.com For this compound, future research will focus on developing sustainable production methods.

Greener Solvents and Reagents: A key aspect of green chemistry is the use of environmentally benign solvents and reagents. usp.br Research into solid-state aromatic nucleophilic fluorination, for example, has shown the potential to eliminate the need for toxic, high-boiling solvents. rsc.orgrsc.org The use of safer fluorinating agents is also an active area of research to avoid hazardous reagents. uva.nl

Catalytic Processes: The use of catalysts, particularly those that are recyclable and operate under mild conditions, can significantly reduce energy consumption and waste generation. rsc.org

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from synthesis to disposal, will be crucial to identify areas for environmental improvement. This includes considering the biodegradability and potential environmental toxicity of the compound and its metabolites.

Deepening Mechanistic Understanding through Advanced Biophysical and Computational Techniques

A thorough understanding of how this compound interacts with its biological targets at a molecular level is essential for rational drug design and optimization.

Advanced Biophysical Techniques: Techniques such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about the binding of this compound to its target proteins. nih.gov Other advanced microscopy techniques like super-resolution localization microscopy can help visualize the compound's journey within a living cell. mdpi.com Spectroscopic and imaging techniques are crucial for both research and potential biomedical diagnostics. taylorfrancis.com

Computational Chemistry: Molecular docking and molecular dynamics simulations can predict the binding mode and affinity of this compound for its targets. nih.gov These computational methods can also provide insights into the conformational changes that occur upon binding and help to explain the structure-activity relationships of different derivatives. nih.govmdpi.com For instance, computational studies on 2-nitroimidazole-based radiopharmaceuticals have provided a deeper understanding of their electronic structures. mdpi.com

By combining these advanced biophysical and computational approaches, researchers can gain a detailed mechanistic understanding of the action of this compound, paving the way for the design of next-generation analogs with improved therapeutic properties.

Q & A

Q. What are the recommended synthetic routes for 2,3-Difluoro-5-nitrobenzamide, and how can intermediates be characterized?

A stepwise approach is typically employed:

- Fluorination and nitration : Introduce fluorine atoms at positions 2 and 3 via electrophilic aromatic substitution, followed by nitration at position 5 using mixed acid (HNO₃/H₂SO₄).

- Amidation : Convert the nitro-substituted benzoic acid derivative to the benzamide using coupling agents like EDCI/HOBt.

- Characterization : Validate intermediates via /-NMR to confirm regioselectivity and LC-MS for purity (>95%) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12) using UV-Vis spectroscopy or HPLC.

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) and monitor decomposition via TLC or LC-MS. Store under inert atmosphere at –20°C to prevent hydrolysis .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : Use -NMR to resolve fluorine environments and -NMR to confirm aromatic protons.

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm) and nitro group vibrations (~1520 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₄F₂N₂O₃) with <3 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Multi-technique validation : Cross-check with -NMR, DEPT, and 2D-COSY to assign ambiguous signals.

- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-311+G(d,p)).

- Database consultation : Reference NIST Chemistry WebBook for known fluorinated benzamide spectra .

Q. What mechanistic hypotheses explain the bioactivity of this compound in pesticide design?

- Electrophilic interactions : The nitro group may act as an electron-withdrawing group, enhancing binding to target enzymes (e.g., chitin synthase in insects).

- Fluorine effects : Fluorine atoms improve lipid solubility and metabolic stability via C–F bond inertness.

- Validation : Perform enzyme inhibition assays (IC₅₀) and molecular docking studies (AutoDock Vina) to map binding sites .

Q. How can degradation pathways of this compound be analyzed in environmental matrices?

- Advanced LC-MS/MS : Quantify degradation products (e.g., nitro-reduced amines) using MRM modes.

- Isotopic labeling : Synthesize -labeled analogs to track nitro-group transformation.

- Microbial studies : Incubate with soil microbiota and monitor metabolite formation via GC-MS .

Q. What strategies optimize the regioselectivity of fluorination in this compound synthesis?

- Directing groups : Use temporary protecting groups (e.g., boronic esters) to guide fluorine placement.

- Metal-mediated reactions : Employ Pd-catalyzed C–H fluorination with Selectfluor®.

- Kinetic control : Adjust reaction temperature (–10°C to 60°C) and monitor intermediates in real-time via in situ IR .

Q. How do computational methods predict the physicochemical properties of this compound?

- LogP calculations : Use ChemAxon or ACD/Labs to estimate lipophilicity.

- pKa prediction : Apply QSPR models (e.g., Epik) to assess ionization states.

- Crystal structure prediction : Utilize Mercury CSD to analyze packing motifs and polymorphism risks .

Methodological Notes

- Data contradiction analysis : Cross-validate conflicting results (e.g., NMR vs. XRD) by repeating experiments under standardized conditions and consulting spectral databases (NIST, PubChem) .

- Ethical handling : Adhere to institutional guidelines for waste disposal (e.g., separate collection of fluorinated byproducts) and avoid human/environmental exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.